molecular formula C14H11ClN4O4 B3955139 7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B3955139
M. Wt: 334.71 g/mol
InChI Key: HQLMXRUPDKNJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a chloro group, an ethoxyphenyl group, and a nitro group attached to a benzoxadiazole ring

Properties

IUPAC Name

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O4/c1-2-22-9-5-3-8(4-6-9)16-11-7-10(15)12-13(18-23-17-12)14(11)19(20)21/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLMXRUPDKNJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxadiazole precursor, followed by the introduction of the chloro and ethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 7-chloro-N-(4-ethoxyphenyl)-4-amino-2,1,3-benzoxadiazol-5-amine.

    Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole core can also interact with biological macromolecules, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine: Similar structure but with a quinoline core instead of a benzoxadiazole core.

    4-nitro-2,1,3-benzoxadiazole: Lacks the chloro and ethoxyphenyl groups but shares the benzoxadiazole core.

    7-chloro-4-nitrobenzoxadiazole: Similar structure but without the ethoxyphenyl group.

Uniqueness

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of its chloro, ethoxyphenyl, and nitro groups attached to the benzoxadiazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.